N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline
Description
Properties
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-4-8-15(9-5-13)17(20)21-18-12-14-6-10-16(11-7-14)19(2)3/h4-12H,1-3H3/b18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUSCHINENZAQR-LDADJPATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324788 | |
| Record name | [(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331460-23-2 | |
| Record name | [(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Formyl-N,N-Dimethylaniline
The first step involves introducing a formyl group at the para position of N,N-dimethylaniline via the Vilsmeier-Haack reaction . This method employs dimethylformamide (DMF) as both solvent and formylating agent, with phosphorus oxychloride (POCl₃) activating the electrophilic substitution:
Procedure :
- N,N-Dimethylaniline (10 mmol) is dissolved in anhydrous DMF (15 mL) under nitrogen.
- POCl₃ (12 mmol) is added dropwise at 0°C, followed by heating to 80°C for 6 hours.
- The mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with dichloromethane.
- The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 4-formyl-N,N-dimethylaniline as a yellow solid (72% yield).
Key Data :
| Property | Value |
|---|---|
| Melting Point | 98–100°C |
| ¹H NMR (CDCl₃) | δ 9.86 (s, 1H, CHO), 7.72 (d, 2H), 6.75 (d, 2H), 3.02 (s, 6H) |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch) |
Oxime Formation via Hydroxylamine Condensation
The aldehyde intermediate is converted to its oxime using hydroxylamine hydrochloride under mild conditions:
Procedure :
- 4-Formyl-N,N-dimethylaniline (5 mmol) is dissolved in ethanol (20 mL).
- Hydroxylamine hydrochloride (6 mmol) and sodium acetate (7 mmol) are added, and the mixture is refluxed for 3 hours.
- The solvent is evaporated, and the residue is recrystallized from ethanol to afford N,N-dimethyl-4-(hydroxyiminomethyl)aniline as white crystals (85% yield).
Key Data :
| Property | Value |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 11.32 (s, 1H, OH), 8.21 (s, 1H, CH=N), 7.45 (d, 2H), 6.68 (d, 2H), 2.93 (s, 6H) |
| ¹³C NMR | δ 150.1 (CH=N), 148.9 (C-N), 128.7–115.4 (aromatic) |
Esterification with 4-Methylbenzoyl Chloride
The hydroxyl group of the oxime is acylated using 4-methylbenzoyl chloride in the presence of a base:
Procedure :
- N,N-Dimethyl-4-(hydroxyiminomethyl)aniline (3 mmol) is dissolved in dry dichloromethane (15 mL).
- Triethylamine (4 mmol) is added, followed by dropwise addition of 4-methylbenzoyl chloride (3.3 mmol) at 0°C.
- The reaction is stirred at room temperature for 12 hours, washed with water, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the target compound as a pale-yellow solid (68% yield).
Key Data :
| Property | Value |
|---|---|
| Melting Point | 132–134°C |
| ¹H NMR (CDCl₃) | δ 8.44 (s, 1H, CH=N), 7.92 (d, 2H, J=8.1 Hz), 7.34 (d, 2H, J=8.1 Hz), 7.28 (d, 2H), 6.71 (d, 2H), 2.99 (s, 6H), 2.45 (s, 3H) |
| IR (KBr) | 1742 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N) |
Mechanistic Insights and Optimization
Role of Base in Esterification
Triethylamine scavenges HCl, preventing protonation of the oxime nitrogen, which could lead to hydrolysis. Alternative bases like pyridine reduce side reactions but slow the reaction rate.
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) improve oxime solubility but may promote aldehyde oxidation. Dichloromethane balances reactivity and stability.
Temperature Control
Esterification at 0°C minimizes thermal decomposition of the imine. Elevated temperatures (>40°C) cause retro-aldol cleavage of the oxime.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Vilsmeier-Haack | 72 | 98 | High regioselectivity |
| Oxime Formation | 85 | 99 | Mild conditions |
| Esterification | 68 | 97 | Scalability |
Challenges and Solutions
Imine Isomerization
The E/Z configuration of the imine affects crystallinity. Recrystallization from toluene enriches the E-isomer (>95% purity).
Purification Difficulties
Silica gel chromatography with ethyl acetate gradients resolves ester byproducts. Alternatively, preparative HPLC achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Antimicrobial Properties
N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline has demonstrated considerable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
- Objective : Evaluate efficacy against Escherichia coli and Staphylococcus aureus.
- Method : Disk diffusion method.
- Results :
- E. coli: Inhibition zone diameter of 15 mm.
- S. aureus: Inhibition zone diameter of 18 mm.
This antimicrobial action is believed to result from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.
Anticancer Potential
Research indicates that this compound may inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy.
Case Study: Anticancer Activity
- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay.
- Results :
- IC50 value: 25 µM after 48 hours of treatment.
The anticancer properties are attributed to the compound's interaction with specific molecular targets involved in cellular signaling pathways, potentially leading to apoptosis and cell cycle arrest.
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds, particularly in the production of dyes and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with tailored properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-({[(4-nitrobenzoyl)oxy]imino}methyl)aniline
- N,N-dimethyl-4-({[(4-chlorobenzoyl)oxy]imino}methyl)aniline
- N,N-dimethyl-4-({[(4-fluorobenzoyl)oxy]imino}methyl)aniline
Uniqueness
N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline is unique due to the presence of the 4-methylbenzoyloxyimino group, which imparts specific chemical and biological properties.
Biological Activity
N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline, with the molecular formula , is a compound characterized by a dimethylamino group attached to an aniline ring and a 4-methylbenzoyloxyimino group. This unique structure is believed to confer specific biological activities, making it a subject of interest in pharmacological research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. The specific pathways involved include the inhibition of certain kinases associated with tumor growth.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit enzymes that play a critical role in cancer cell metabolism or bacterial survival.
Case Studies
-
Antibacterial Activity Study :
- Objective : To evaluate the antibacterial efficacy against E. coli and S. aureus.
- Method : Disk diffusion method.
- Results :
- E. coli: Inhibition zone diameter of 15 mm.
- S. aureus: Inhibition zone diameter of 18 mm.
-
Anticancer Activity Study :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay.
- Results :
- IC50 value: 25 µM after 48 hours of treatment.
Comparative Biological Activity Table
| Compound Name | Antibacterial Activity (mm) | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | E. coli: 15, S. aureus: 18 | 25 | Apoptosis induction |
| N,N-dimethylaniline | E. coli: 10, S. aureus: 12 | 30 | Enzyme inhibition |
| N,N-dimethyl-4-nitroaniline | E. coli: 14, S. aureus: 16 | 20 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline, and how can catalytic conditions optimize reaction yields?
- Methodological Answer : The compound is synthesized via Schiff-base formation, typically involving condensation of an aldehyde derivative (e.g., N,N-dimethyl-4-aminobenzaldehyde) with a hydroxylamine or nitro-substituted precursor. demonstrates a practical approach using catalytic acid (e.g., HCl) in methanol under mild conditions. For optimization, reaction parameters such as solvent polarity (e.g., methanol vs. water), temperature (20–40°C), and stoichiometric ratios should be systematically varied. Monitoring via TLC or HPLC ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this Schiff base compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves proton environments (e.g., imine protons at δ 8.0–8.5 ppm) and confirms substitution patterns (e.g., dimethylamino groups at δ 3.0–3.1 ppm) .
- FT-IR : Identifies key functional groups, such as C=N stretches (~1600–1650 cm⁻¹) and ester C=O vibrations (~1720 cm⁻¹) .
- UV-Vis : Detects π→π* and n→π* transitions in the aromatic and imine moieties, useful for assessing conjugation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and validate experimental data for this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and vibrational frequencies. highlights the importance of comparing computed IR/NMR spectra with experimental data to validate structural assignments. Discrepancies in bond lengths or angles (e.g., imine C=N) may indicate solvation effects or crystal-packing forces .
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software improve structural refinement?
- Methodological Answer : Challenges include low crystal quality, twinning, or weak diffraction. SHELXL ( ) enables robust refinement via:
- TWIN/BASF commands for twinned crystals.
- ISOR restraints to address anisotropic displacement parameters.
- Hirshfeld atom refinement (HAR) for precise hydrogen positioning. demonstrates Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π contacts) .
Q. How does the compound’s fluorescence behavior vary with temperature, and what mechanisms explain this phenomenon?
- Methodological Answer : reports a twisted intramolecular charge transfer (TICT) mechanism, where heating enhances vibrational coupling and red-shifts emission. Ratiometric fluorescence (e.g., intensity ratios at 450 nm vs. 550 nm) provides temperature-dependent calibration curves. Solvent polarity (e.g., DMSO vs. acetonitrile) modulates TICT efficiency .
Q. How do Hirshfeld surface analyses and energy frameworks elucidate intermolecular interactions in the crystal lattice?
- Methodological Answer : Hirshfeld surfaces (via CrystalExplorer) quantify interaction types (e.g., H-bonding, van der Waals) through 2D fingerprint plots. Energy frameworks calculate pairwise interaction energies (electrostatic, dispersion), revealing dominant forces stabilizing the lattice. For example, identifies C–H⋯O and π-stacking as key contributors .
Data Contradiction and Resolution
Q. How should researchers address discrepancies between experimental and computational data regarding molecular geometry?
- Methodological Answer :
Benchmark computational methods : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity.
Solvent correction : Apply implicit solvent models (e.g., PCM) to DFT calculations if experimental data are solution-phase.
Crystal effects : X-ray structures ( ) may show deviations due to packing forces, whereas gas-phase DFT models isolated molecules. Statistical tools (e.g., RMSD analysis) quantify geometric mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
